molecular formula C21H21NO3 B215896 N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

Cat. No. B215896
M. Wt: 335.4 g/mol
InChI Key: BLGBSCFPHWVUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also known as FMP-NH2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been suggested that N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in tumor growth, and increase the activity of antioxidant enzymes. N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has also been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its versatility in terms of its potential applications. It has been shown to have a wide range of biological effects, making it useful for studying various diseases and conditions. However, one limitation of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. One area of interest is the potential use of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide and its potential applications in the treatment of various diseases.

Synthesis Methods

N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide can be synthesized using a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of furan-2-carboxaldehyde with 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid in the presence of a base catalyst to form the intermediate product. This is followed by the reduction of the intermediate product using sodium borohydride to yield N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide.

properties

Product Name

N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C21H21NO3/c1-15-9-10-20(23)19(12-15)18(16-6-3-2-4-7-16)13-21(24)22-14-17-8-5-11-25-17/h2-12,18,23H,13-14H2,1H3,(H,22,24)

InChI Key

BLGBSCFPHWVUTD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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